

A Technical Guide to Commercially Available Creatinine-d5 for Bioanalytical Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available **Creatinine-d5**, a vital tool for accurate and precise quantification of creatinine in biological matrices. This document details the commercially available sources, their specifications, and provides established experimental protocols for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Introduction to Creatinine-d5

Creatinine-d5 is a stable isotope-labeled (SIL) analog of creatinine, where five hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule with a higher mass-to-charge ratio (m/z) than endogenous creatinine, but with nearly identical physicochemical properties. These characteristics make it an ideal internal standard for quantitative bioanalysis, particularly in mass spectrometry-based methods. The use of a SIL internal standard is the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, leading to highly accurate and precise results.

Commercial Sources and Specifications of Creatinine-d5



Several reputable chemical suppliers offer high-purity **Creatinine-d5** for research and diagnostic applications. The table below summarizes the key specifications from prominent vendors. It is important for researchers to consult the supplier's Certificate of Analysis (CoA) for lot-specific information.

Supplier	Product Name	Catalog Number (Exampl e)	Molecula r Formula	Molecula r Weight	Isotopic Purity	Chemica I Purity	Availabl e Quantitie s
LGC Standard s	Creatinin e-d5 (N- methyl- d3; imidazoli dinone- 5,5-d2)	TRC- C781504	C4D5H2N 3O	118.149	≥99 atom % D	≥98%	50 mg, 100 mg
MedChe mExpres s	Creatinin e-d5	HY- B0504S2	C4D5H2N 3O	118.15	Not specified	≥98%	1 mg, 5 mg, 10 mg, 50 mg, 100 mg
CDN Isotopes	Creatinin e-d5 (N- methyl- d3; imidazoli dinone- 5,5-d2)	D-7707	C4D5H2N 3O	118.15	≥99 atom % D	≥98%	50 mg, 100 mg
Amsbio	Creatinin e-d5	AMS.TMI D-0162- 5-MG	Not specified	Not specified	Not specified	Not specified	5 mg
Sigma- Aldrich	Creatinin e-d5	(Various)	C4D5H2N 3O	118.15	Not specified	≥98%	Various

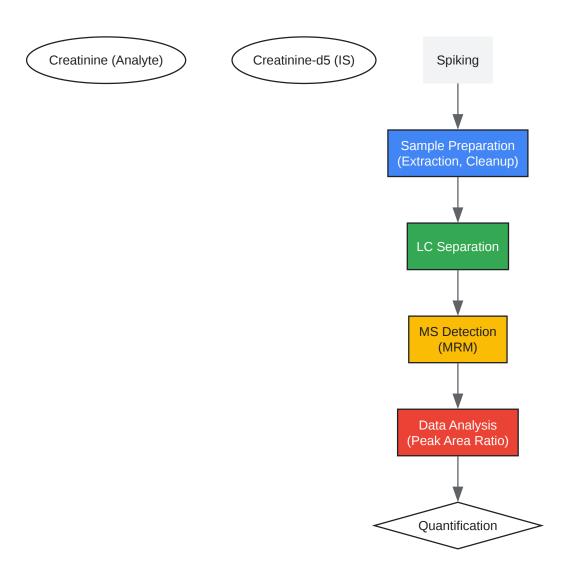


Principle of Isotope Dilution Mass Spectrometry

The quantification of an analyte using a stable isotope-labeled internal standard operates on the principle of isotope dilution. A known amount of the SIL internal standard (**Creatinine-d5**) is added to the biological sample containing the analyte of interest (creatinine). The SIL internal standard and the endogenous analyte are assumed to behave identically during sample extraction, chromatography, and ionization. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass difference. The ratio of the signal intensity of the analyte to that of the internal standard is then used to calculate the concentration of the analyte in the original sample, by referencing a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.



Principle of Isotope Dilution Mass Spectrometry



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Figure 1: Workflow illustrating the principle of isotope dilution mass spectrometry.

Experimental Protocols for Creatinine Quantification using Creatinine-d5



The following sections provide detailed methodologies for the quantification of creatinine in various biological matrices using **Creatinine-d5** as an internal standard. These protocols are based on established and published LC-MS/MS methods.[1][2][3][4]

Materials and Reagents

- Creatinine reference standard (≥98% purity)
- **Creatinine-d5** internal standard (≥98% purity, ≥99 atom % D)
- LC-MS grade methanol
- LC-MS grade acetonitrile
- LC-MS grade water
- Formic acid (or ammonium acetate, depending on the method)
- Biological matrix (e.g., serum, plasma, urine, dried blood spots)

Sample Preparation

The choice of sample preparation method depends on the complexity of the biological matrix.

- To 50 μL of serum or plasma sample, add 200 μL of methanol containing a known concentration of Creatinine-d5 (e.g., 1 μg/mL).
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μL of the initial mobile phase.
- Inject a small volume (e.g., 5-10 μL) into the LC-MS/MS system.
- Thaw frozen urine samples and vortex to ensure homogeneity.



- Centrifuge the urine sample to pellet any particulate matter.
- Dilute the urine sample 1:100 (or as appropriate) with LC-MS grade water containing a known concentration of **Creatinine-d5**.
- Vortex the diluted sample.
- Directly inject an aliquot (e.g., 5 μL) into the LC-MS/MS system.

Liquid Chromatography Conditions

Both Hydrophilic Interaction Liquid Chromatography (HILIC) and reversed-phase chromatography can be used for the separation of creatinine. HILIC is often preferred for its better retention of polar compounds like creatinine.

Parameter	HILIC Method Example	Reversed-Phase Method Example	
Column	HILIC phase, e.g., Amide or Silica-based (e.g., 2.1 x 100 mm, 3 μm)	C18 column (e.g., 2.1 x 50 mm, 1.8 μm)	
Mobile Phase A	10 mM Ammonium Acetate in Water	0.1% Formic Acid in Water	
Mobile Phase B	Acetonitrile	Acetonitrile with 0.1% Formic Acid	
Gradient	Isocratic (e.g., 85% B) or a shallow gradient	Isocratic (e.g., 10% B) or a steep gradient	
Flow Rate	0.3 - 0.5 mL/min	0.3 - 0.5 mL/min	
Column Temperature	30 - 40 °C	30 - 40 °C	
Injection Volume	5 - 10 μL	5 - 10 μL	

Mass Spectrometry Conditions



The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity.

Parameter	Setting		
Ionization Mode	Electrospray Ionization (ESI), Positive		
Capillary Voltage	3.5 - 4.5 kV		
Source Temperature	120 - 150 °C		
Desolvation Temperature	350 - 500 °C		
Gas Flow Rates	Optimized for the specific instrument		
MRM Transitions	See table below		

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Creatinine (Quantifier)	114.1	86.1	15 - 25
Creatinine (Qualifier)	114.1	44.1	20 - 30
Creatinine-d5 (Internal Standard)	119.1	91.1	15 - 25

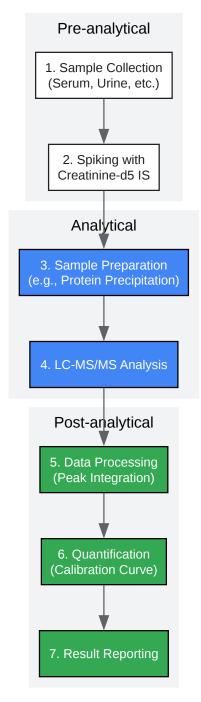
Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.

Experimental Workflow Diagram

The following diagram outlines the complete experimental workflow for the quantification of creatinine in a biological sample using **Creatinine-d5** as an internal standard.



Bioanalytical Workflow for Creatinine Quantification



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Figure 2: A step-by-step experimental workflow for creatinine quantification.



Conclusion

Creatinine-d5 is an indispensable tool for the accurate and precise measurement of creatinine in biological fluids. Its commercial availability from multiple suppliers with high purity standards, combined with well-established LC-MS/MS methodologies, enables researchers and clinicians to obtain reliable data for a wide range of applications, from clinical diagnostics to drug development studies. The use of **Creatinine-d5** as an internal standard minimizes analytical variability and ensures the highest quality of quantitative results.

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